3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)sulfanylmethyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2S/c1-18-15-7-2-11(9-17)8-12(15)10-19-14-5-3-13(16)4-6-14/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCRNOISTUJOQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorothiophenol with 3-chloromethyl-4-methoxybenzaldehyde under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products Formed
Oxidation: 3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzoic acid.
Reduction: 3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thioether linkage and the fluorophenyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Research Highlights
- Thioether vs.
- Fluorine Effects : Fluorine in the target compound and analogues enhances electronegativity and resistance to oxidative metabolism, critical for drug half-life extension .
- Structural Complexity : Pyrimidine and triazole-containing derivatives () demonstrate that heterocycles augment target specificity but increase synthetic complexity .
Biological Activity
3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde is a benzaldehyde derivative that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into the compound's biological activity, synthesizing findings from diverse studies and presenting relevant data.
Chemical Structure and Properties
- Molecular Formula : C15H13FO2S
- Molecular Weight : 284.33 g/mol
- CAS Number : 1171886-70-6
- IUPAC Name : 3-[(4-fluorophenyl)sulfanylmethyl]-4-methoxybenzaldehyde
The compound features a thioether linkage between a fluorophenyl group and a methoxybenzaldehyde moiety, which contributes to its unique biological activity.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The thioether and fluorophenyl groups influence the compound's binding affinity, potentially leading to significant biological effects.
Antimicrobial Activity
Research indicates that compounds with thioether linkages often exhibit antimicrobial properties. A study investigating similar thioether derivatives found them effective against various bacterial strains, suggesting that this compound may possess similar capabilities .
Anticancer Properties
Preliminary studies have highlighted the anticancer potential of related benzaldehyde derivatives. For instance, compounds exhibiting structural similarities have shown efficacy in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). The IC50 values for these compounds ranged significantly, indicating varying levels of potency .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| This compound | HepG-2 | TBD |
| This compound | HCT-116 | TBD |
Antioxidant Activity
The presence of methoxy and thio groups in the structure may enhance the antioxidant capacity of the compound. Studies on related structures have demonstrated their ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Case Studies
- Anticancer Screening : A study focused on synthesizing various thioether derivatives, including those similar to this compound, reported significant cytotoxicity against MCF-7 cells, with further molecular docking studies suggesting favorable interactions with key proteins involved in cancer progression .
- Antimicrobial Testing : In another investigation, derivatives with thioether functionalities were tested against common pathogens. Results indicated that these compounds inhibited bacterial growth effectively, supporting the hypothesis that this compound could exhibit similar antimicrobial properties.
Q & A
Q. What are the common synthetic routes for preparing 3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the aldehyde core via formylation of a methoxy-substituted benzene derivative. For example, Vilsmeier-Haack formylation or Duff reaction can introduce the aldehyde group .
- Step 2 : Thioether formation by reacting the aldehyde intermediate with 4-fluorothiophenol under basic conditions (e.g., K₂CO₃ in DMF or ethanol). This step requires careful stoichiometric control to avoid over-alkylation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is used to isolate the product .
Q. How is the purity and structural integrity of this compound validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and thioether linkage integrity. For example, the aldehyde proton typically appears at δ ~10 ppm, while the methoxy group resonates at δ ~3.8 ppm .
- FTIR : Strong absorption bands for C=O (aldehyde, ~1700 cm⁻¹) and C-S (thioether, ~680 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₁₃FO₂S) with <5 ppm error .
- Crystallography : Single-crystal X-ray diffraction (using SHELX software) provides unambiguous structural confirmation .
Q. What are the key solubility and stability considerations for this compound?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and ethanol, but poorly soluble in water.
- Stability : The aldehyde group is sensitive to oxidation; storage under inert atmosphere (N₂/Ar) at –20°C is recommended. Stabilizers like BHT (butylated hydroxytoluene) may prevent degradation .
Advanced Research Questions
Q. How can researchers address challenges in regioselective functionalization of the benzaldehyde core?
- Steric and Electronic Effects : The methoxy group at the 4-position directs electrophilic substitution to the 5-position (meta to methoxy). Computational modeling (DFT) predicts electron density distribution to guide reaction design .
- Protecting Groups : Temporary protection of the aldehyde (e.g., acetal formation) allows selective modification of other positions .
Q. What methodologies resolve contradictions in spectroscopic data interpretation?
Q. How can computational chemistry optimize reaction conditions for scaled synthesis?
Q. What strategies mitigate side reactions during thioether formation?
Q. How is the compound’s bioactivity assessed in pharmacological studies?
- In Vitro Assays :
- In Silico Screening : Docking studies (AutoDock Vina) predict binding affinity to target proteins (e.g., kinases) .
Methodological Considerations
Q. How to handle air-sensitive intermediates during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
